molecular formula C13H10Cl2N2O3S B12791913 N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide CAS No. 83365-13-3

N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide

Cat. No.: B12791913
CAS No.: 83365-13-3
M. Wt: 345.2 g/mol
InChI Key: OUTLYOKVGRNTLO-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 2-aminobenzenesulfinamide.

    Reaction Conditions: The initial step involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with 2-aminobenzenesulfinamide under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or sodium periodate to introduce the hydroxy(oxido)amino group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Continuous flow systems: To ensure consistent quality and yield.

    Purification steps: Including crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the hydroxy(oxido)amino group.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfonamide.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Can lead to the formation of sulfonic acid derivatives.

    Reduction: Produces sulfonamide derivatives.

    Substitution: Results in various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in studies to understand biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dichlorobenzyl)-2-aminobenzenesulfonamide: Similar structure but lacks the hydroxy(oxido)amino group.

    2,6-Dichlorobenzylamine: Simpler structure, used in different applications.

Uniqueness

    Structural Complexity: The presence of both dichlorobenzyl and sulfinamide groups, along with the hydroxy(oxido)amino group, makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

This detailed overview provides a comprehensive understanding of N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide, from its synthesis to its applications and unique properties

Properties

CAS No.

83365-13-3

Molecular Formula

C13H10Cl2N2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-2-nitrobenzenesulfinamide

InChI

InChI=1S/C13H10Cl2N2O3S/c14-10-4-3-5-11(15)9(10)8-16-21(20)13-7-2-1-6-12(13)17(18)19/h1-7,16H,8H2

InChI Key

OUTLYOKVGRNTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)NCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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